2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol typically involves the condensation of 5l4-Dibenzo[b,d]thiophene-5-carbaldehyde with 2-aminoethanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to engage in various chemical interactions, potentially affecting biological processes such as enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Dibenzothiophene: A more complex structure with two benzene rings fused to a thiophene ring.
Uniqueness
2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol is unique due to its specific substitution pattern and the presence of both an amino and hydroxyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H13NOS |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-(dibenzothiophen-5-ylideneamino)ethanol |
InChI |
InChI=1S/C14H13NOS/c16-10-9-15-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8,16H,9-10H2 |
InChI Key |
GJYYDSGNGAXKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2=NCCO |
Origin of Product |
United States |
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